

L-Cysteine- $^{13}\text{C}_3$, ^{15}N : A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Cysteine- $^{13}\text{C}_3$, ^{15}N

Cat. No.: B1144976

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This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Cysteine- $^{13}\text{C}_3$, ^{15}N , a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

L-Cysteine- $^{13}\text{C}_3$, ^{15}N is a form of L-Cysteine where all three carbon atoms are substituted with the stable isotope carbon-13 (^{13}C), and the nitrogen atom is substituted with the stable isotope nitrogen-15 (^{15}N). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass, allowing it to be distinguished and traced in biological systems using mass spectrometry and NMR spectroscopy.^[1]

Chemical Structure:

Caption: Chemical structure of L-Cysteine- $^{13}\text{C}_3$, ^{15}N .

Physicochemical Properties

The key physicochemical properties of L-Cysteine- $^{13}\text{C}_3$, ^{15}N are summarized in the table below. This data is compiled from various commercial suppliers and databases.^{[2][3][4]}

Property	Value
CAS Number	202406-97-1
Molecular Formula	HS ¹³ CH ₂ ¹³ CH(¹⁵ NH ₂) ¹³ COOH
Molecular Weight	125.13 g/mol
Appearance	Solid
Melting Point	220 °C (decomposes)
Isotopic Purity	≥99 atom %
Chemical Purity	≥98%
Storage Conditions	2-8°C, protect from light

Spectroscopic Data

While specific spectra for L-Cysteine-¹³C₃,¹⁵N are not readily available in public databases, the expected NMR chemical shifts can be approximated from the data for unlabeled L-Cysteine. The key feature of the labeled compound's NMR spectra would be the observation of signals in ¹³C and ¹⁵N NMR, as well as characteristic splitting patterns arising from ¹³C-¹⁵N and ¹³C-¹³C spin-spin coupling, which are absent in the unlabeled molecule.

Reference NMR Chemical Shifts for L-Cysteine (unlabeled):

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	¹⁵ N Chemical Shift (ppm)
α-H	~3.95	~56.0	~35.0
β-H	~3.04	~28.0	-
COOH	-	~172.0	-
NH ₂	-	-	~35.0

Note: Chemical shifts are pH-dependent. The values provided are approximate and for reference purposes.

Applications in Research and Drug Development

L-Cysteine- $^{13}\text{C}_3$, ^{15}N is a powerful tool in various research fields, primarily due to its utility as a tracer in biological systems.

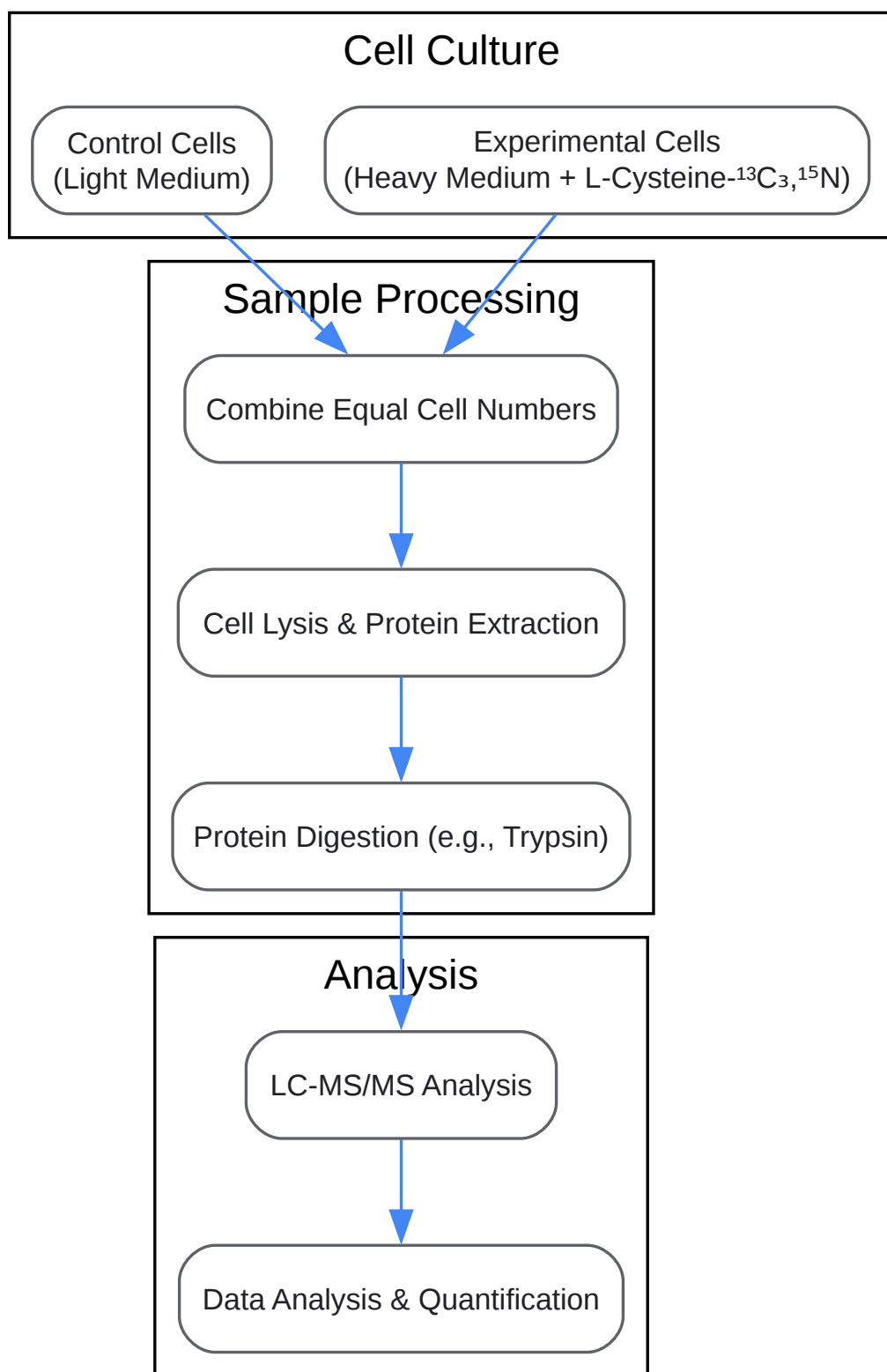
- **Metabolic Flux Analysis:** It is used to trace the metabolic fate of cysteine in cells and organisms, providing insights into biochemical pathways.
- **Quantitative Proteomics:** In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Cysteine- $^{13}\text{C}_3$, ^{15}N is incorporated into proteins, allowing for the accurate quantification of protein abundance between different cell populations.
- **Protein Structure and Dynamics:** The isotopic labels serve as probes in NMR spectroscopy to study protein structure, folding, and dynamics.
- **Drug Development:** It can be used as an internal standard in pharmacokinetic and pharmacodynamic studies to accurately quantify drug metabolites.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Cysteine- $^{13}\text{C}_3$, ^{15}N . These protocols are synthesized from established research practices.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of L-Cysteine- $^{13}\text{C}_3$, ^{15}N into the proteome of cultured mammalian cells for quantitative proteomics (SILAC).



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Caption: SILAC workflow for quantitative proteomics.

Materials:

- SILAC-grade cell culture medium deficient in L-cysteine.
- "Light" L-cysteine (unlabeled).
- "Heavy" L-Cysteine- $^{13}\text{C}_3,^{15}\text{N}$.
- Dialyzed fetal bovine serum (FBS).
- Phosphate-buffered saline (PBS).
- Cell lysis buffer (e.g., RIPA buffer).
- Protease inhibitors.
- Trypsin (proteomics grade).

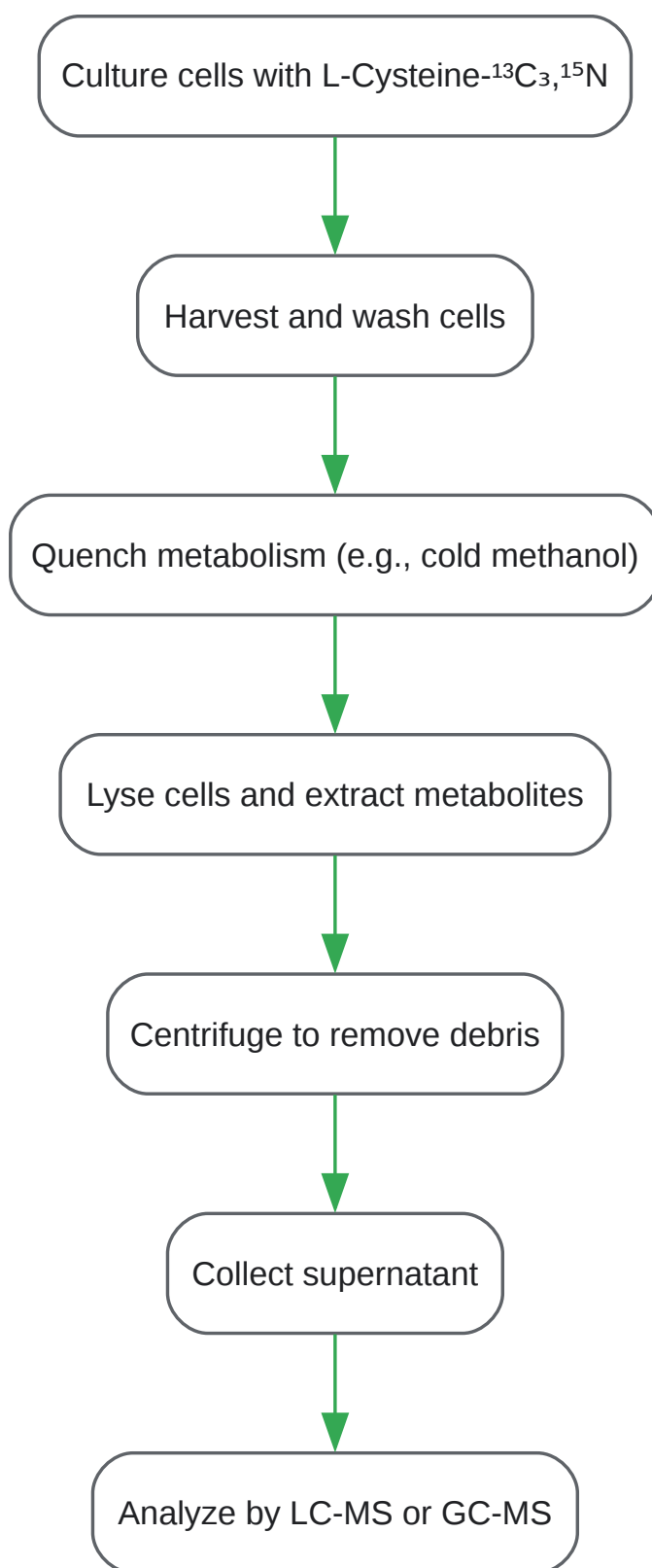
Procedure:

- Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the cysteine-deficient medium with either unlabeled L-cysteine or L-Cysteine- $^{13}\text{C}_3,^{15}\text{N}$, respectively, at the normal concentration required for the cell line. Add dialyzed FBS.
- Cell Culture: Culture the control cell population in the "light" medium and the experimental cell population in the "heavy" medium for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.
- Harvesting and Mixing: Harvest the cells from both populations, count them, and mix equal numbers of cells from the "light" and "heavy" cultures.
- Protein Extraction: Wash the mixed cell pellet with PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Protein Digestion: Quantify the protein concentration of the lysate. Take a desired amount of protein and perform in-solution or in-gel digestion with trypsin.

- **Mass Spectrometry:** Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Sample Preparation for Mass Spectrometry Analysis of Metabolites

This protocol outlines the extraction of metabolites from cells labeled with L-Cysteine- $^{13}\text{C}_3$, ^{15}N for metabolic flux analysis.



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